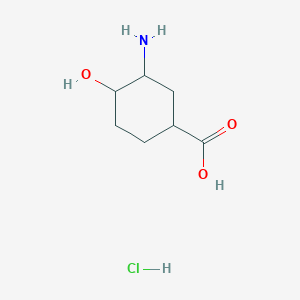
4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C13H17N3O2 This compound features a pyrimidine ring substituted with a cyclopropyl group at the 4-position, a piperidin-1-yl group at the 2-position, and a carboxylic acid group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst such as rhodium or copper.
Attachment of the Piperidin-1-yl Group: The piperidin-1-yl group can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the pyrimidine ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a halogenated pyrimidine, using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反应分析
Types of Reactions
4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidin-1-yl group or the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
科学研究应用
4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cell signaling pathways.
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid: Similar structure with a phenyl group instead of a cyclopropyl group.
2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid: Similar structure with a pyridinyl group instead of a piperidin-1-yl group.
4-Cyclopropyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid: Similar structure with a morpholinyl group instead of a piperidin-1-yl group.
Uniqueness
4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
4-cyclopropyl-2-piperidin-1-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12(18)10-8-14-13(15-11(10)9-4-5-9)16-6-2-1-3-7-16/h8-9H,1-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMIBZMEUNARNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)C3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B2616830.png)

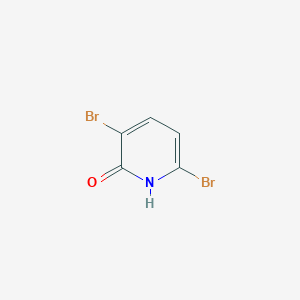
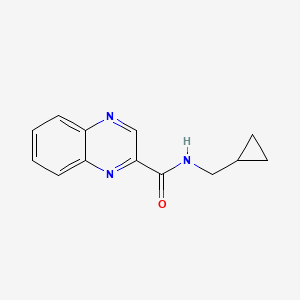
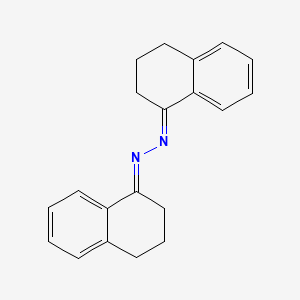
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2616839.png)
![1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide](/img/structure/B2616840.png)
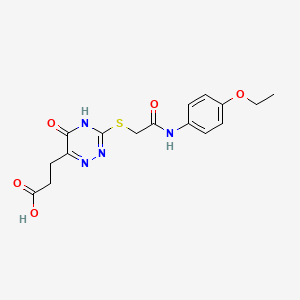
![2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2616844.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}urea](/img/structure/B2616846.png)
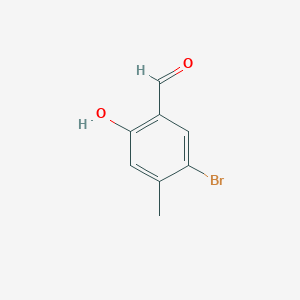
![5-bromo-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2616851.png)
![1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2616852.png)
